N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide typically involves the reaction of N-methoxy-N-methylamine with 3-(3,4,5-trifluorophenyl)prop-2-enoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide involves its interaction with the retinoic acid receptor (RAR) pathway . By binding to RARs, it can modulate gene transcription and influence various biological processes . This interaction can lead to changes in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-3-(3,4-difluorophenyl)prop-2-enamide
- N-methoxy-N-methyl-3-(3,5-difluorophenyl)prop-2-enamide
- N-methoxy-N-methyl-3-(3,4,5-trichlorophenyl)prop-2-enamide
Uniqueness
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide is unique due to its specific trifluorophenyl group, which imparts distinct chemical and biological properties . The presence of three fluorine atoms enhances its stability and reactivity compared to similar compounds with fewer or different substituents .
Properties
IUPAC Name |
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHSKGFBONUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C(=C1)F)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.